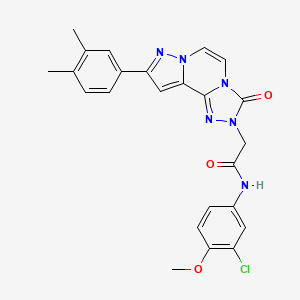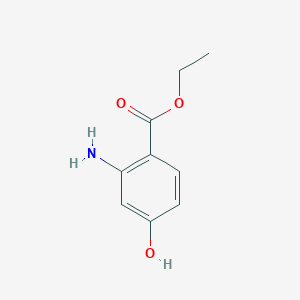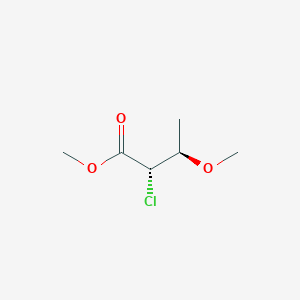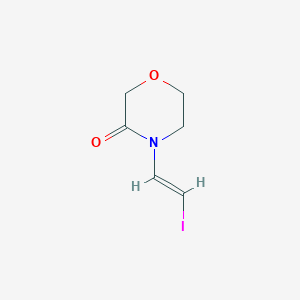![molecular formula C16H9BrF3N3OS B2917883 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-91-5](/img/structure/B2917883.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of BTB-TFB involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, such as acylation of 1,3,4-thiadiazole derivatives with trifluoromethylbenzoic acid or its derivatives. Detailed synthetic procedures can be found in relevant literature .
Aplicaciones Científicas De Investigación
Anticancer Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide: and its derivatives have been studied for their potential as anticancer agents. The 1,3,4-thiadiazole moiety is of particular interest due to its ability to disrupt DNA replication processes, which allows it to inhibit the replication of both bacterial and cancer cells. This compound, therefore, holds promise in the development of new antitumor strategies .
Cytotoxic Properties
The cytotoxic properties of thiadiazole derivatives make them candidates for designing new antitumor agents. By modifying the structure of known derivatives with documented activity, researchers aim to enhance the efficacy of these compounds against various cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives, including N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide , have shown a wide range of therapeutic activities. Among these, antimicrobial properties are significant, providing a pathway for the development of new antibiotics .
Antifungal and Antimycobacterial Effects
These compounds also exhibit antifungal and antimycobacterial activities, which could be beneficial in treating infections caused by fungi and mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of thiadiazole derivatives suggest their use in pain management and inflammation control. This could lead to the development of new painkillers and anti-inflammatory drugs .
Antipsychotic and Antidepressant Potential
The structure of thiadiazole derivatives has been associated with antipsychotic and antidepressant effects. This opens up possibilities for these compounds to be used in the treatment of various psychiatric disorders .
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as the one , have been reported to exhibit a wide range of biological activities . They have shown potential as anticancer agents, disrupting processes related to DNA replication .
Mode of Action
1,3,4-thiadiazol derivatives are known to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets, likely DNA or associated proteins, leading to disruption of normal cellular processes.
Biochemical Pathways
Given the potential anticancer activity of 1,3,4-thiadiazol derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival. The disruption of DNA replication could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Result of Action
Based on the potential anticancer activity of 1,3,4-thiadiazol derivatives , it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHHKWHXPBTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)



![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)
![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)


